Potassium cyclopropyltrifluoroborate
CAS No.: 1065010-87-8
Cat. No.: VC3754600
Molecular Formula: C3H5BF3K
Molecular Weight: 147.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1065010-87-8 |
---|---|
Molecular Formula | C3H5BF3K |
Molecular Weight | 147.98 g/mol |
IUPAC Name | potassium;cyclopropyl(trifluoro)boranuide |
Standard InChI | InChI=1S/C3H5BF3.K/c5-4(6,7)3-1-2-3;/h3H,1-2H2;/q-1;+1 |
Standard InChI Key | CFMLURFHOSOXRC-UHFFFAOYSA-N |
SMILES | [B-](C1CC1)(F)(F)F.[K+] |
Canonical SMILES | [B-](C1CC1)(F)(F)F.[K+] |
Introduction
Chemical Identity and Physical Properties
Potassium cyclopropyltrifluoroborate (CAS No. 1065010-87-8) is an organotrifluoroborate salt with the molecular formula C₃H₅BF₃K and a molecular weight of 147.98 g/mol . It exists as a white to almost white crystalline solid or powder at room temperature . The compound contains a cyclopropyl group attached to a boron atom, which is further bound to three fluorine atoms, with potassium serving as the counterion .
Structural Identification
Several synonyms exist for this compound in the scientific literature:
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Potassium cyclopropyl(trifluoro)borate(1-)
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Cyclopropyl trifluoroborate potassium salt
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Potassium cyclopropyltrifluoroboranuide
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Borate(1-), cyclopropyltrifluoro-, potassium (1:1)
The chemical structure can be represented in SMILES notation as: B-(F)(F)F.[K+]
Physical Characteristics
The compound demonstrates remarkable stability compared to corresponding boronic acids, with a melting point range of 348-350°C . This thermal stability contributes significantly to its utility in various synthetic applications. The high melting point also indicates strong ionic interactions between the trifluoroborate anion and the potassium cation.
Manufacturer | Product Number | Purity | Available Sizes | Price Range (2024-2025) |
---|---|---|---|---|
Sigma-Aldrich | 662984 | ≥99% | 1g, 5g | $44-$64.80 |
TCI Chemical | P1846 | >95.0%(T) | 1g, 5g | $110-$384 |
Alfa Aesar | H60673 | tech. 90% | 1g | $75.65 |
Frontier Specialty Chemicals | C10298 | Not specified | Various | Not specified |
Santa Cruz Biotechnology | sc-272080 | Not specified | 1g, 5g | $69-$281 |
Thermo Scientific | 11966081 | 97% | 1g, 5g | Not specified |
Table 1: Commercial specifications of potassium cyclopropyltrifluoroborate from different suppliers
Most suppliers recommend storing the compound at room temperature, preferably in a cool, dark place (below 15°C) to maintain its stability and purity over time .
Table 2: Safety classification of potassium cyclopropyltrifluoroborate
Synthetic Applications
General Utility
Potassium cyclopropyltrifluoroborate serves as an important synthetic reagent primarily in the following applications:
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As a stable surrogate for cyclopropylboronic acid in Suzuki-Miyaura cross-coupling reactions
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For the introduction of cyclopropyl groups into various organic frameworks
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As a key building block in pharmaceutical and agricultural chemistry
The compound's increased stability compared to boronic acids makes it particularly valuable in reactions where protodeboronation might otherwise be problematic .
Suzuki-Miyaura Cross-Coupling Reactions
The most significant application of potassium cyclopropyltrifluoroborate is in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions enable the formation of carbon-carbon bonds between the cyclopropyl group and various aryl or heteroaryl halides .
Coupling with Benzyl Chlorides
Research by Molander and colleagues demonstrated successful coupling between potassium cyclopropyltrifluoroborate and benzyl chlorides to form Csp³-Csp³ bonds. This represents a significant advance in cross-coupling methodology as such bonds are typically challenging to form .
The optimized conditions for this coupling included:
Reaction Parameter | Optimized Condition |
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Catalyst | Pd₂(dba)₃ or PEPPSI |
Ligand (with Pd₂(dba)₃) | RuPhos |
Base | K₂CO₃ |
Solvent | Toluene/H₂O (19:1) |
Temperature | 120°C |
Concentration | 0.1 M |
Table 3: Optimized conditions for coupling potassium cyclopropyltrifluoroborate with benzyl chlorides
Selected examples of yields obtained under these conditions include:
Benzyl Chloride | Product | Yield (%) |
---|---|---|
Benzyl chloride | 1b | 58 |
4-Methoxybenzyl chloride | 1c | 77 |
3-Methoxybenzyl chloride | 1d | 76 |
3,4,5-Trimethoxybenzyl chloride | 1f | 56 (72 on 1g scale) |
4-Cyanobenzyl chloride | 1j | 73 |
4-Nitrobenzyl chloride | 1k | 59 |
Table 4: Selected yields for coupling of potassium cyclopropyltrifluoroborate with benzyl chlorides
Coupling with Aryl and Heteroaryl Chlorides
Molander and colleagues also demonstrated efficient coupling of potassium cyclopropyltrifluoroborate with aryl and heteroaryl chlorides . The optimization studies identified different catalyst systems for various substrates:
Parameter | Aryl Chlorides | Heteroaryl Chlorides |
---|---|---|
Catalyst | 3% Pd(OAc)₂ | 2% Pd(OAc)₂ |
Ligand | 6% XPhos | 3% n-BuPAd₂ |
Base | K₂CO₃ | Cs₂CO₃ |
Solvent | CPME/H₂O (10:1) | Toluene/H₂O (10:1) |
Temperature | 100°C | 100°C |
Table 5: Optimized conditions for coupling potassium cyclopropyltrifluoroborate with aryl and heteroaryl chlorides
This methodology tolerated a wide range of functional groups including ketones, esters, aldehydes, and nitriles, making it particularly versatile for late-stage functionalization of complex molecules .
Coupling with Mesylated Phenol Derivatives
Another significant application involves the C-O activation of mesylates by palladium catalysts followed by cross-coupling with potassium cyclopropyltrifluoroborate. This approach achieved high yields with both electron-rich and electron-deficient aryl mesylates, as well as heteroaryl mesylates with yields up to 94% .
Mechanistic Considerations
The mechanism of these Suzuki-Miyaura couplings is believed to follow the traditional catalytic cycle involving:
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Oxidative addition of the aryl/benzyl halide to the Pd(0) catalyst
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Transmetalation with the potassium cyclopropyltrifluoroborate
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Reductive elimination to form the final product and regenerate the Pd(0) catalyst
The success of these reactions is attributed to:
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The stability of potassium cyclopropyltrifluoroborate compared to cyclopropylboronic acid
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The slow, controlled release of the active boronic acid species under the reaction conditions
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The appropriate choice of ligands that facilitate challenging transmetalation steps with secondary alkyl groups
Structural and Electronic Characteristics
Potassium cyclopropyltrifluoroborate possesses unique structural and electronic properties that contribute to its reactivity and stability:
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The cyclopropyl group provides a strained, rigid carbon framework
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The trifluoroborate moiety offers enhanced stability compared to boronic acids
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The compound functions as a Lewis acid, accepting electron pairs from other molecules
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This enables formation of complexes that can be utilized in various reactions
The exceptional stability of potassium cyclopropyltrifluoroborate compared to cyclopropylboronic acid is particularly noteworthy and explains its increasing use in organic synthesis .
Comparative Advantages
Trifluoroborate salts like potassium cyclopropyltrifluoroborate offer several advantages over traditional boronic acids and their derivatives:
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Enhanced stability to air and moisture
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Resistance to protodeboronation
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Crystalline nature, facilitating handling and storage
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Controlled release of the active species under reaction conditions
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Requires minimal excess (sometimes as little as 1%) in cross-coupling reactions
These properties make potassium cyclopropyltrifluoroborate particularly valuable in complex molecule synthesis and pharmaceutical applications.
Practical Applications in Synthesis
The utility of potassium cyclopropyltrifluoroborate extends beyond simple model systems to practical applications in the synthesis of bioactive compounds:
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Introduction of cyclopropyl groups into pharmaceutical candidates
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Formation of metabolically stable C-C bonds
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Synthesis of cyclopropyl-containing natural products
The cyclopropyl group is of particular interest in medicinal chemistry due to its occurrence in many natural products and drug molecules. It can enhance molecular properties and prevent metabolic breakdown of active pharmaceutical ingredients .
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